molecular formula C22H24NP B169367 2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- CAS No. 13989-64-5

2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)-

Cat. No. B169367
CAS RN: 13989-64-5
M. Wt: 333.4 g/mol
InChI Key: PAVNXBJENBMNKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as Wittig reagent and has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of 2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- involves the formation of an ylide intermediate, which then reacts with an electrophilic compound to form the desired product. The ylide intermediate is a highly reactive species that can undergo various reactions, such as cycloaddition, oxidation, and reduction.

Biochemical And Physiological Effects

2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is considered safe for laboratory use.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- in lab experiments include its high reactivity, low toxicity, and ease of synthesis. However, the limitations include the need for careful handling due to its sensitivity to air and moisture.

Future Directions

There are several potential future directions for 2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- research. One potential direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another potential direction is the exploration of its potential applications in the development of new materials, such as polymers and nanoparticles. Additionally, the compound's potential use in drug discovery and medicinal chemistry is an area that requires further investigation.
Conclusion:
In conclusion, 2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method involves the reaction of phosphonium salt with an aldehyde or ketone, and the mechanism of action involves the formation of an ylide intermediate. The compound has been extensively studied for its potential applications in various scientific research fields, and there are several potential future directions for its research.

Synthesis Methods

The synthesis of 2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- involves the reaction of phosphonium salt with an aldehyde or ketone. This reaction is known as the Wittig reaction and is widely used in organic chemistry for the synthesis of alkenes. The reaction between the phosphonium salt and aldehyde or ketone results in the formation of an ylide intermediate, which then reacts with an electrophilic compound to form the desired product.

Scientific Research Applications

2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- has been extensively studied for its potential applications in various scientific research fields. This compound has been used in the synthesis of various natural products, such as terpenes, steroids, and alkaloids. It has also been used in the preparation of functionalized polymers and in the development of new materials.

properties

CAS RN

13989-64-5

Product Name

2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)-

Molecular Formula

C22H24NP

Molecular Weight

333.4 g/mol

IUPAC Name

tert-butylimino(triphenyl)-λ5-phosphane

InChI

InChI=1S/C22H24NP/c1-22(2,3)23-24(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3

InChI Key

PAVNXBJENBMNKP-UHFFFAOYSA-N

SMILES

CC(C)(C)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Other CAS RN

13989-64-5

synonyms

N2-(1,1,1-TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)-2-METHYLPROPAN-2-AMINE

Origin of Product

United States

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